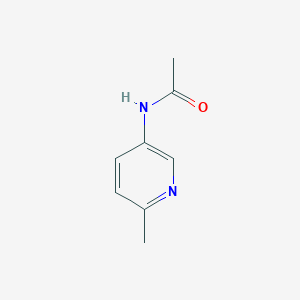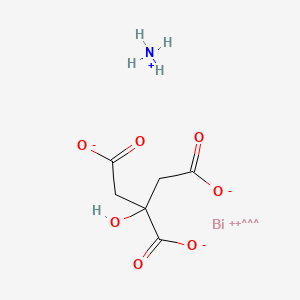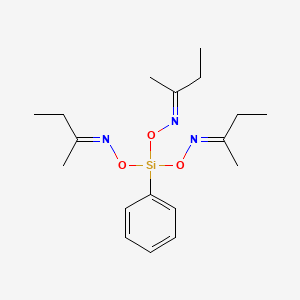
Ytterbium(III) Carbonate Hydrate
描述
Ytterbium(III) Carbonate Hydrate is a chemical compound with the formula Yb2(CO3)3·xH2O. It is a rare earth metal carbonate that contains ytterbium in the +3 oxidation state. This compound is typically found as a white powder and is used in various scientific and industrial applications due to its unique properties.
作用机制
Target of Action
Ytterbium(III) Carbonate Hydrate, with the linear formula Yb2(CO3)3·xH2O , is a compound that primarily targets the respiratory system
Mode of Action
It’s known that the compound can react with hydroiodic acid to form ytterbium (iii) iodide in aqueous solution . This reaction may play a role in its interaction with its targets.
Biochemical Pathways
A study on the hydration of gas-phase ytterbium ion complexes, which could be related to this compound, found that these complexes can coordinate with water molecules . This suggests that the compound may interact with water molecules in the body, potentially affecting hydration-related biochemical pathways.
Pharmacokinetics
It’s known that the compound isinsoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
It’s known to be anoxidizer and can cause skin and eye irritation, as well as respiratory irritation . These effects are likely the result of the compound’s interaction with its targets in the respiratory system.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s hygroscopic , meaning it absorbs moisture from the air . This property could potentially influence the compound’s stability and efficacy. Additionally, its reactivity with combustible/organic material may cause fire, indicating that its action can be significantly influenced by the presence of such materials .
准备方法
Synthetic Routes and Reaction Conditions: Ytterbium(III) Carbonate Hydrate can be synthesized through the reaction of ytterbium salts with carbonate ions. One common method involves dissolving ytterbium nitrate or ytterbium chloride in water and then adding a solution of sodium carbonate or ammonium carbonate. The reaction precipitates ytterbium carbonate, which can then be filtered, washed, and dried to obtain the hydrate form.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale precipitation reactions. The process typically includes the following steps:
- Dissolution of ytterbium oxide in nitric acid to form ytterbium nitrate.
- Addition of a carbonate source, such as sodium carbonate, to precipitate ytterbium carbonate.
- Filtration and washing of the precipitate to remove impurities.
- Drying the product to obtain this compound.
化学反应分析
Types of Reactions: Ytterbium(III) Carbonate Hydrate undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to form ytterbium oxide, carbon dioxide, and water.
Acid-Base Reactions: It reacts with acids to form ytterbium salts and carbon dioxide.
Complexation: It can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA).
Common Reagents and Conditions:
Decomposition: Heating at high temperatures (above 300°C).
Acid-Base Reactions: Reaction with strong acids like hydrochloric acid or sulfuric acid.
Complexation: Reaction with chelating agents in aqueous solutions.
Major Products Formed:
Decomposition: Ytterbium oxide (Yb2O3), carbon dioxide (CO2), and water (H2O).
Acid-Base Reactions: Ytterbium salts (e.g., ytterbium chloride, ytterbium sulfate) and carbon dioxide.
Complexation: Ytterbium-EDTA complexes.
科学研究应用
Ytterbium(III) Carbonate Hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other ytterbium compounds and materials.
Biology: Employed in the preparation of luminescent materials for biological imaging.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of specialty glasses and ceramics, as well as in the development of catalysts for various chemical reactions.
相似化合物的比较
Ytterbium(III) Carbonate Hydrate can be compared to other rare earth metal carbonates, such as:
- Europium(III) Carbonate Hydrate
- Samarium(III) Carbonate Hydrate
- Gadolinium(III) Carbonate Hydrate
Uniqueness:
- This compound is unique due to its specific electronic configuration and the resulting luminescent properties, making it particularly useful in optical and imaging applications.
- Europium(III) Carbonate Hydrate is known for its red luminescence, which is widely used in phosphors for lighting and display technologies.
- Samarium(III) Carbonate Hydrate has applications in permanent magnets and as a neutron absorber in nuclear reactors.
- Gadolinium(III) Carbonate Hydrate is extensively used in MRI contrast agents due to its high magnetic moment.
属性
IUPAC Name |
ytterbium(3+);tricarbonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Yb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWSGMKOTKPSQE-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Yb+3].[Yb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Yb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B3069219.png)
![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)
![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B3069221.png)
![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)





![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)

